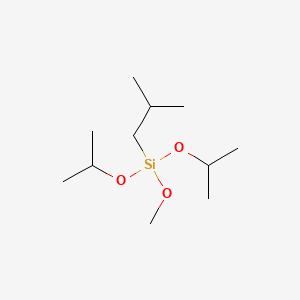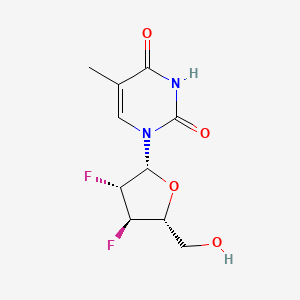
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-2’-deoxyribofuranosyl-5-fluorouracil, commonly known as 2’-F-ribo-FLT, is a fluorinated nucleoside analogue. This compound is part of a significant class of chemotherapeutic agents widely used in the treatment of cancer and viral infections. The incorporation of fluorine into the nucleoside structure enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in medical research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-F-ribo-FLT typically involves the fluorination of a precursor nucleoside. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom at the desired position on the nucleoside.
Industrial Production Methods
In an industrial setting, the production of 2’-F-ribo-FLT may involve large-scale fluorination reactions using automated equipment to control reaction parameters precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical use.
化学反応の分析
Types of Reactions
2’-F-ribo-FLT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or amines (R-NH2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while substitution reactions can produce various amino-substituted nucleosides.
科学的研究の応用
2’-F-ribo-FLT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other fluorinated nucleosides and studying their properties.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Serves as a chemotherapeutic agent in the treatment of cancer, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and imaging agents, such as positron emission tomography (PET) tracers.
作用機序
The mechanism of action of 2’-F-ribo-FLT involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and inhibits the activity of DNA polymerase, leading to the termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cancer cells, which rely heavily on DNA replication for growth and proliferation.
類似化合物との比較
Similar Compounds
2’-Fluoro-2’-deoxyadenosine (2’-F-Ado): Another fluorinated nucleoside with similar properties but different base pairing characteristics.
2’-Fluoro-2’-deoxycytidine (2’-F-Cyt): Similar in structure but pairs with guanine instead of thymine.
2’-Fluoro-2’-deoxyuridine (2’-F-Urd): A closely related compound with applications in antiviral therapy.
Uniqueness
2’-F-ribo-FLT is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerase effectively. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a potent chemotherapeutic agent.
特性
CAS番号 |
132776-21-7 |
|---|---|
分子式 |
C10H12F2N2O4 |
分子量 |
262.21 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1 |
InChIキー |
WZJLGLRFQDVYET-JAGXHNFQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


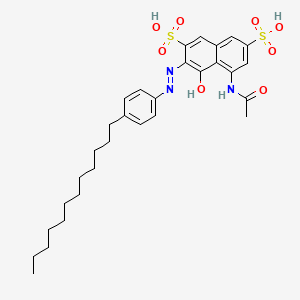


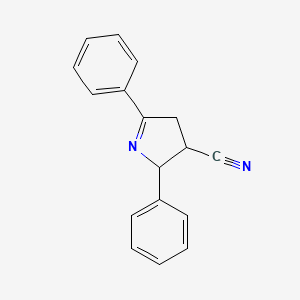
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
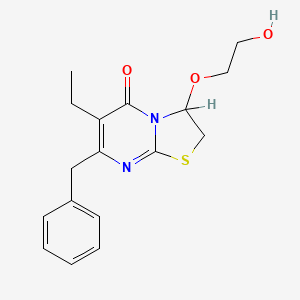
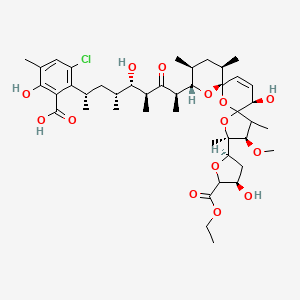

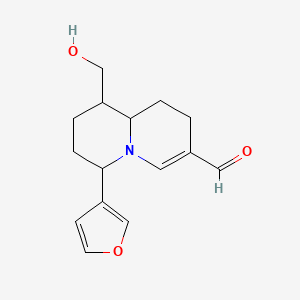
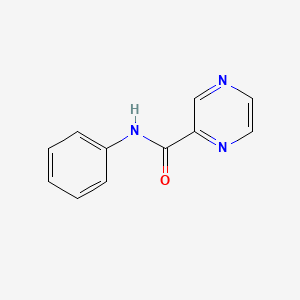
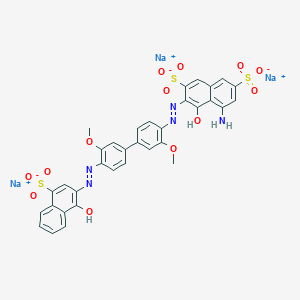
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)

